4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid
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Overview
Description
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid is a chemical compound with the molecular formula C5H6N2O.CH4O3S. It is known for its unique structure, which includes a pyrrolo[3,4-c][1,2]oxazole ring system.
Preparation Methods
The synthesis of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves several steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation can be achieved using activated manganese dioxide in toluene under reflux conditions . Common reagents used in these reactions include palladium on carbon, acetic acid, and dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the application, it is known to interact with enzymes and proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein-protein interactions .
Comparison with Similar Compounds
4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole methanesulfonic acid can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrazolo[4,3-c][1,2]oxazoles. These compounds share similar ring structures but differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-c][1,2]oxazole;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.CH4O3S/c1-4-3-8-7-5(4)2-6-1;1-5(2,3)4/h3,6H,1-2H2;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOYKBVTGHGMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2=CON=C2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228135-07-5 |
Source
|
Record name | 4H,5H,6H-pyrrolo[3,4-c][1,2]oxazole; methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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